3-Methylbenzoic acid

Catalog No.
S575275
CAS No.
99-04-7
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzoic acid

CAS Number

99-04-7

Product Name

3-Methylbenzoic acid

IUPAC Name

3-methylbenzoic acid

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)O

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.01 M

Synonyms

3-methylbenzoic acid, 3-toluic acid, 3-toluic acid, barium salt, 3-toluic acid, cadmium salt, 3-toluic acid, zinc salt, m-toluate, m-toluic acid

Canonical SMILES

CC1=CC(=CC=C1)C(=O)O

Precursor for Fine Chemicals and Pharmaceuticals

m-Toluic acid acts as a starting material for the production of several fine chemicals and pharmaceuticals. These include:

  • N,N-Dimethylformamide (DMF): A versatile solvent widely used in various research applications, including organic synthesis, polymer chemistry, and electrochemistry .
  • Toluene Formyl Chloride: A key intermediate in the synthesis of pharmaceuticals and dyes .
  • Toluene Nitrile: A valuable precursor for various organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals .

The specific reactions involved in these syntheses are beyond the scope of this response but can be found in dedicated scientific literature.

Research in Material Science

m-Toluic acid has been explored in the development of new materials with potential applications in various fields. These include:

  • Metal-Organic Frameworks (MOFs): Researchers have investigated the use of m-Toluic acid as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis .
  • Polyesters: m-Toluic acid can be incorporated into the synthesis of specific polyesters, potentially leading to materials with tailored properties for various applications .

3-Methylbenzoic acid, also known as m-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₈O₂. It features a methyl group attached to the benzene ring at the meta position relative to the carboxylic acid group. This compound is one of three isomers of toluic acid, the others being o-toluic acid and p-toluic acid. The chemical structure can be represented as follows:

  • Chemical Structure: 3-Methylbenzoic Acid Structure

3-Methylbenzoic acid is characterized by its white crystalline appearance and has a melting point of approximately 108-111 °C and a boiling point of 263 °C . It is soluble in organic solvents but has limited solubility in water, with a pH value of around 3.4 in saturated aqueous solution .

Typical of carboxylic acids, including:

  • Oxidation: The methyl group can be oxidized to form additional carboxylic acids or ketones under strong oxidizing conditions.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst produces esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield toluene.
  • Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, particularly when activated.

3-Methylbenzoic acid exhibits biological activity and has been identified as a human xenobiotic metabolite. This means it may play a role in metabolic processes involving foreign substances in the body . Its derivatives have been studied for potential pharmacological effects, including anti-inflammatory and analgesic properties.

The synthesis of 3-methylbenzoic acid can be achieved through several methods:

  • Oxidation of m-xylene: This is a common laboratory method where m-xylene is oxidized using nitric acid or potassium permanganate to convert one of its methyl groups into a carboxylic acid group .
  • Catalytic Oxidation: A more industrial approach involves the catalytic oxidation of m-xylene using air and cobalt cyclic acid as a catalyst at temperatures between 125-135 °C .
  • Refluxing with Acid: Another method includes refluxing m-xylene with concentrated sulfuric acid followed by hydrolysis.

3-Methylbenzoic acid has various applications across different fields:

  • Precursor for Insect Repellents: It is notably used as a precursor for the synthesis of DEET (N,N-diethyl-m-toluamide), a widely used insect repellent .
  • Chemical Intermediate: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: It is utilized in chemical research for studying reaction mechanisms and properties of aromatic compounds.

Studies on the interactions of 3-methylbenzoic acid with biological systems have indicated its role as a metabolite, highlighting its potential effects on human health. Research has focused on its interactions with enzymes involved in drug metabolism, suggesting that it may influence the pharmacokinetics of other compounds when present .

3-Methylbenzoic acid shares structural similarities with other methylbenzoic acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
o-Toluic AcidIsomerMethyl group at ortho position
p-Toluic AcidIsomerMethyl group at para position
4-Methylbenzoic AcidIsomerSimilar structure but different position
Benzoic AcidParent CompoundLacks methyl substituent

While all these compounds are derivatives of benzoic acid, 3-methylbenzoic acid's unique meta positioning affects its chemical reactivity and biological interactions, differentiating it from its isomers and related compounds .

Physical Description

M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992)
DryPowder; PelletsLargeCrystals

XLogP3

2.4

Boiling Point

504 °F at 760 mm Hg (sublimes) (NTP, 1992)

Density

1.054 at 234 °F (NTP, 1992)

LogP

2.37 (LogP)

Melting Point

232 to 235 °F (NTP, 1992)
108.7 °C

UNII

1UA7K8EEXT

Related CAS

68092-45-5 (cadmium salt)
68092-46-6 (zinc salt)
68092-47-7 (barium salt)

GHS Hazard Statements

Aggregated GHS information provided by 120 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 120 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 88 of 120 companies with hazard statement code(s):;
H302 (53.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 207 °F (NTP, 1992)
2.36e-04 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

99-04-7

Wikipedia

M-toluic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzoic acid, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020

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